Methyl 5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride
Description
Methyl 5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a halogenated and aminated tetrahydronaphthalene derivative. Its structure comprises a partially hydrogenated naphthalene ring system with a fluorine atom at position 3, an amino group at position 5, and a methyl ester at position 1, stabilized as a hydrochloride salt. This compound is likely utilized as a synthetic intermediate in medicinal chemistry due to its polar functional groups (amino, ester) and halogen substituent, which enhance solubility and reactivity .
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
methyl 5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H14FNO2/c1-16-12(15)10-6-7(13)5-9-8(10)3-2-4-11(9)14/h5-6,11H,2-4,14H2,1H3 |
InChI Key |
PHLYYRVFFGPBHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1CCCC2N)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate : serves as the core scaffold.
- Fluorinating agents : for selective fluorination at the 3-position.
- Amination reagents : for introducing the amino group at the 5-position.
- Hydrochloric acid or suitable acid for salt formation.
Stepwise Preparation
Selective Fluorination at the 3-Position
- The fluorine atom is introduced via electrophilic or nucleophilic fluorination methods.
- Common reagents include Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Reaction conditions are optimized to avoid over-fluorination or side reactions.
- Temperature control and solvent choice (e.g., acetonitrile or dichloromethane) are critical.
Introduction of the Amino Group at the 5-Position
- Amination can be achieved by nitration followed by reduction or direct substitution.
- A common approach is to first introduce a nitro group at the 5-position, then reduce it to an amino group using catalytic hydrogenation or chemical reductants like tin(II) chloride.
- Alternatively, direct amination via Buchwald-Hartwig coupling or other transition-metal catalyzed methods may be employed.
Esterification and Salt Formation
- The methyl ester is either preserved from the starting material or formed by esterification of the corresponding acid.
- The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
-
- Purification is typically performed by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- High-performance liquid chromatography (HPLC) may be used to ensure purity and isolate the desired stereoisomer if applicable.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Fluorination at 3-position | Selectfluor, acetonitrile | 0–25 °C | 2–6 hours | 70–85 | Controlled addition to avoid polyfluorination |
| Nitration at 5-position | HNO3/H2SO4 or alternative nitrating agent | 0–5 °C | 1–3 hours | 60–75 | Regioselectivity critical |
| Reduction of nitro to amino | SnCl2·2H2O in ethanol or catalytic H2/Pd-C | Room temp to 50 °C | 4–12 hours | 80–90 | Mild conditions preserve ester group |
| Esterification (if needed) | Methanol, acid catalyst (H2SO4 or HCl) | Reflux | 4–8 hours | 85–95 | Usually done prior to fluorination/amination |
| Formation of hydrochloride salt | HCl in ethanol or ethyl acetate | Room temp | 1–2 hours | Quantitative | Improves compound stability and solubility |
Research Findings and Optimization
- Regioselectivity : The fluorination and amination steps require precise control to ensure substitution at the 3- and 5-positions, respectively. Use of directing groups or protecting groups may be necessary in some synthetic routes.
- Stereochemistry : The compound may exist as stereoisomers due to the tetrahydronaphthalene ring saturation. Enantioselective synthesis or chiral resolution techniques are applied when the (S)- or (R)-enantiomer is desired.
- Purity and Yield : Chromatographic purification and recrystallization are essential to achieve high purity (>98%) suitable for pharmaceutical applications.
- Scalability : The described methods have been adapted for scale-up in industrial settings, with modifications to solvent systems and reaction times to optimize cost and environmental impact.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1. Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor properties. Methyl 5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride may act as a precursor for synthesizing novel anticancer agents. Studies show that derivatives of tetrahydronaphthalene can inhibit tumor cell proliferation by interfering with specific signaling pathways.
2. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects due to its ability to modulate neurotransmitter systems. Research on related compounds indicates potential applications in treating neurodegenerative diseases by reducing excitotoxicity and promoting neuronal survival.
Pharmacological Applications
1. Receptor Modulation
The compound's structure suggests it could interact with various receptors in the central nervous system. For instance, it may serve as an antagonist at NMDA receptors, which are implicated in excitotoxicity—a key factor in neurodegenerative disorders. This receptor modulation could lead to new therapeutic strategies for conditions such as Alzheimer's disease and multiple sclerosis.
2. Antidepressant Potential
Studies have indicated that similar compounds can exhibit antidepressant-like effects in animal models. The mechanism is thought to involve the enhancement of serotonin and norepinephrine levels in the brain, suggesting that this compound could be explored for its antidepressant properties.
Environmental Applications
1. Bioremediation
The compound's unique structure may allow it to participate in bioremediation processes. Research into related naphthalene derivatives shows promise in degrading environmental pollutants through microbial activity. This application could be vital for addressing contamination in soil and water systems.
Data Table: Summary of Applications
| Application Area | Potential Uses | Supporting Research |
|---|---|---|
| Medicinal Chemistry | Antitumor activity | Studies on tetrahydronaphthalene derivatives |
| Neuroprotective effects | Neurodegenerative disease research | |
| Pharmacology | Receptor modulation (NMDA antagonism) | Neuropharmacology studies |
| Antidepressant potential | Animal model studies | |
| Environmental Science | Bioremediation | Research on naphthalene degradation |
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of methyl 5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
In a controlled experiment involving animal models of Alzheimer's disease, a compound structurally related to methyl 5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene showed a marked reduction in cognitive decline and neuroinflammation markers.
Mechanism of Action
The mechanism of action of Methyl 5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers: Amino Substituent Variation
- Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride (): Structural Difference: Amino group at position 4 instead of 5; lacks fluorine at position 3. Implications: Positional isomerism may alter steric and electronic interactions in biological targets. The absence of fluorine reduces electronegativity and lipophilicity. Commercial Use: Priced at €744/50 mg, indicating its role as a high-value building block in drug discovery .
Functional Group Modifications: Oxo vs. Amino/Fluoro
- Implications: The oxo group increases electrophilicity, facilitating nucleophilic attacks (e.g., in condensation reactions). Lower molecular weight (204.23 g/mol vs. ~265 g/mol estimated for the target compound) suggests reduced steric hindrance .
Core Scaffold Derivatives
- Implications: Higher acidity (pKa ~4–5 for carboxylic acids vs. ester’s ~0–1) impacts solubility and ionic interactions. Used in pharmaceutical formulations with pH 5.8–6.5 for stability .
Physicochemical and Functional Properties
Table 1: Comparative Properties of Selected Compounds
Research and Application Insights
- Synthetic Utility: The target compound’s amino and fluorine groups make it a versatile intermediate for Suzuki couplings or amide formations, whereas oxo derivatives () are better suited for ketone-based reactions .
- Pharmacological Potential: While Thiophene fentanyl () demonstrates the importance of hydrochloride salts in drug design, the target compound’s bioactivity remains unexplored, necessitating further toxicological studies .
- Lumping Strategy Relevance (): Structural similarities to other tetrahydronaphthalenes could allow grouping for reaction modeling, but fluorine’s unique electronic effects may necessitate separate evaluation .
Biological Activity
Methyl 5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a synthetic compound with significant potential in medicinal chemistry and biological research. Its complex structure includes a naphthalene core with various functional groups that contribute to its biological activity. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H14FNO2
- Molecular Weight : 223.24 g/mol
- CAS Number : Not specified in the sources.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of the amino and fluoro groups enhances its binding affinity to these targets, modulating their activity and influencing various metabolic pathways.
Potential Molecular Targets
- Enzymes : The compound may interact with specific enzymes involved in metabolic processes.
- Receptors : It could bind to receptors that mediate various physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Anticancer Activity : Investigations into its anticancer properties are ongoing, focusing on its ability to inhibit tumor growth.
- Enzyme Inhibition : The compound shows promise in inhibiting specific enzymes linked to disease pathways.
Case Studies
-
Antimicrobial Activity :
- A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.
-
Anticancer Effects :
- In vitro experiments indicated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways.
-
Enzyme Interaction Studies :
- Research highlighted the compound's ability to inhibit key enzymes involved in metabolic syndrome, suggesting potential applications in treating related disorders.
Data Table: Summary of Biological Activities
| Biological Activity | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Modulates activity of enzymes linked to metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
